molecular formula C9H12N2O2 B1194722 5-Hydroxykynurenamine CAS No. 708-23-6

5-Hydroxykynurenamine

Cat. No. B1194722
CAS RN: 708-23-6
M. Wt: 180.2 g/mol
InChI Key: JANBBPTXDKFOQR-UHFFFAOYSA-N
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Description

5-Hydroxykynurenamine, also known as mausamine, is an organic compound that belongs to the class of alkyl-phenylketones . It has a molecular formula of C9H12N2O2 . It is a hydroxykynurenamine where the hydroxy group is located at the 5-position .


Synthesis Analysis

The degradation of serotonin by indolamine 2,3-deoxygenase, called kynurenine derivation, produces formyl-5-hydroxykynurenamine detected in the brain of patients with major depressive disorder . In response to sustained inflammatory stimuli, microglia undergo quantitative, functional, and morphological changes .


Molecular Structure Analysis

The molecular structure of 5-Hydroxykynurenamine is characterized by a molecular formula of C9H12N2O2 . The average mass is 180.204 Da and the monoisotopic mass is 180.089874 Da .


Chemical Reactions Analysis

5-Hydroxykynurenamine is produced from serotonin by the action of indolamine 2,3-dioxygenase . This enzyme is ubiquitously distributed in various organs of mammals .


Physical And Chemical Properties Analysis

5-Hydroxykynurenamine has a molecular formula of C9H12N2O2 . The average mass is 180.204 Da and the monoisotopic mass is 180.089874 Da .

Scientific Research Applications

  • Effects on Isolated Guinea-Pig Trachea : 5-HK was first detected in mouse urine and has been studied for its effects on isolated guinea-pig trachea. This study observed the modifications of 5-HK's action on this system, suggesting a potential pathway of 5-hydroxytryptamine (5-HT) metabolism (Kitamura, Shimizu, & Ishihara, 1979).

  • Role in Platelet Aggregation : 5-HK, produced from serotonin by indoleamine 2,3-dioxygenase, was studied for its role in human platelet aggregation. It specifically inhibited serotonin-induced platelet aggregation without significantly affecting aggregation induced by other agents, suggesting a competitive interaction with serotonin for receptor sites (Okuma, Tokuyama, Senoh, Hirata, & Hayaishi, 1976).

  • Effects on Dog Basilar Arteries : Research on 5-HK's effects on dog basilar arteries revealed that it causes dose-related contractions, with potency significantly lower than serotonin. The study also indicated that 5-HK and serotonin share receptors in dog basilar arteries, with 5-HK specifically antagonizing serotonin's effect (Toda, Tokuyama, Seno, Hirata, & Hayaishi, 1974).

  • Impact on Cerebral Arteries, Aortas, and Atria : Another study found that 5-HK causes vascular contractions via serotonergic receptors, inhibits the contractile response of arteries and aortas to serotonin, and produces tachycardia in rabbit atria, suggesting diverse impacts on cardiovascular systems (Toda, 1975).

  • Regulation of Platelet Functions : 5-HK was found to regulate human platelet functions by antagonizing the effect of serotonin on platelet aggregation and inhibiting serotonin uptake by platelets. This indicates its potential role in modulating platelet activity and related physiological processes (Okuma, Ryo, Yasunaga, & Uchino, 1978).

  • Interaction with Serotonin Receptors in Smooth Muscle : 5-HK has been shown to be an agonist at various 5-HT receptors in smooth muscle, suggesting its role as a potential endogenous agonist or antagonist at these receptors. This research underscores its significance in smooth muscle physiology and pharmacology (Pomfret, Schenck, Fludzinski, & Cohen, 1987).

properties

IUPAC Name

3-amino-1-(2-amino-5-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-4-3-9(13)7-5-6(12)1-2-8(7)11/h1-2,5,12H,3-4,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANBBPTXDKFOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221059
Record name 5-Hydroxykynuramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxykynurenamine

CAS RN

708-23-6
Record name 3-Amino-1-(2-amino-5-hydroxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=708-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxykynuramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxykynuramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxykynurenamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
214
Citations
M Fujiwara, M Shibata, Y Nomiyama… - Proceedings of the …, 1979 - National Acad Sciences
… serotonin, 5-hydroxykynurenine, and 5-hydroxykynurenamine, representing 29.6, 26.6, and 5.4… (5-HK) in the urine ofhens (1), 5-hydroxykynurenamine (5-HKA) in the brain and urine of …
Number of citations: 21 www.pnas.org
DW Pomfret, KW Schenck, P Fludzinski… - Journal of Pharmacology …, 1987 - Citeseer
Methods Isolation of smooth muscle preparations. Male Sprague Dawley rats (200-300 g)(Harlan Industries, Inc., Cumberland, IN) and male Hartley guinea pigs (200-500 g)(Murphy …
Number of citations: 14 citeseerx.ist.psu.edu
M Okuma, T Tokuyama, S Senoh… - Proceedings of the …, 1976 - National Acad Sciences
… The natural occurrence of 5-hydroxykynurenamine and its … The biological activity of 5-hydroxykynurenamine, however, has … of evidence that 5-hydroxykynurenamine inhibits the action …
Number of citations: 18 www.pnas.org
LHW FU, N Toda - The Japanese Journal of Pharmacology, 1979 - jstage.jst.go.jp
… cerebral arteries isolated from dogs, analogues of 5-hydroxykynurenamine (5-HK), including 2-… undertaken to compare the agonistic and antagonistic actions of 5-hydroxykynurenamine …
Number of citations: 11 www.jstage.jst.go.jp
N Toda, T Tokuyama, S Senoh… - Proceedings of the …, 1974 - National Acad Sciences
… by high concentrations of 5-hydroxykynurenamine. It appears that 5-hydroxykynurenamine and … and that the effect of serotonin is specifically antagonized by 5-hydroxykynurenamine. …
Number of citations: 21 www.pnas.org
S Kitamura, T Shimizu, Y Ishihara - Journal of Pharmacy and …, 1979 - academic.oup.com
… Thus, 5-hydroxykynurenamine produced dose-dependent contractions in guinea-pig tracheal strips, the potency being approximately l/lOO that of 5-HT. The dose-response curve of 5-…
Number of citations: 6 academic.oup.com
M OKUMA, R RYO, K YASUNAGA, H UCHINO - Blood & Vessel, 1978 - jstage.jst.go.jp
… 証 明 され て い な い の で, 血小 板 の5-hydroxykynurenamine産 … し か し何 らか の 条 件 下 で は 血小 板が exogenousの5-hydroxykynurenamineにexpose され る可 能 性 が あ る. (2)疾患 と …
Number of citations: 0 www.jstage.jst.go.jp
F Hirata, O Hayaishi - Biochemical and biophysical research …, 1972 - Elsevier
… into 5-hydroxykynurenamine (13). However, no product was detected … band at 402 nm, which was assumed to be 5-hydroxykynurenamine … 5-hydroxykynurenamine …
Number of citations: 134 www.sciencedirect.com
N Toda - Journal of Pharmacology and Experimental …, 1975 - ASPET
In helically cut strips of dog and human cerebral arteries, the addition of 5-hydroxykynurenamine (5-HK) caused dose-related contractions, and this contractile response was attenuated …
Number of citations: 25 jpet.aspetjournals.org
H Takahashi, S TAKAHARA - The Journal of Biochemistry, 1968 - jstage.jst.go.jp
… metabolized by monoamine oxidase [EC 1.4.3.4] to 4-hydroxyquinoline, the present studies show that 5-hydroxykynurenamine … Recently it has been found that 5-hydroxykynurenamine …
Number of citations: 12 www.jstage.jst.go.jp

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